REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N+:12]([O-])=O)[C:5]([O:7][CH3:8])=[O:6].CCO>[Pd].CCOC(C)=O>[NH2:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[F:1]
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CCO
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Pd/C was removed by filtration through a pad of Celite® 545
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum
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Type
|
ADDITION
|
Details
|
The residue was diluted with AcOEt
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |